4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Description
BenchChem offers high-quality 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-(aminomethyl)pyridin-2-yl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-5-8-1-2-9(13-6-8)14-4-3-12-10(15)7-14/h1-2,6H,3-5,7,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSNJGYEQZKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Profile of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
[1]
Executive Summary
4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one is a bifunctional heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture integrates a piperazin-2-one (ketopiperazine) ring—known for improving solubility and metabolic stability compared to piperazine—with a 2-substituted pyridine moiety carrying a primary aminomethyl group.[1]
This molecule is primarily employed as a pharmacophore linker in the development of kinase inhibitors, GPCR ligands, and serine protease inhibitors.[1] The aminomethyl group serves as a versatile attachment point for electrophiles (e.g., carboxylic acids, sulfonyl chlorides), while the lactam (piperazinone) acts as a hydrogen bond acceptor/donor motif that mimics peptide bonds, enhancing ligand-target affinity.[1]
Chemical Architecture & Structural Analysis[1]
Structural Breakdown
The molecule consists of three distinct functional domains, each contributing specific physicochemical properties to the drug candidate:
| Domain | Structure | Functionality | Key Property |
| Domain A | Piperazin-2-one | Polar Core | Metabolic Stability: The lactam carbonyl reduces the basicity of the N1 nitrogen, preventing rapid oxidative metabolism (N-oxidation) common in simple piperazines.[1] |
| Domain B | Pyridine Ring | Rigid Spacer | Pi-Stacking: The aromatic ring facilitates |
| Domain C | Aminomethyl Group | Reactive "Head" | Basicity & Coupling: A primary aliphatic amine ( |
Tautomerism and Conformation[1]
-
Lactam Stability: Unlike some heterocycles, the piperazin-2-one ring exists predominantly in the lactam form (keto) rather than the enol form, ensuring a stable hydrogen bond acceptor motif (C=O) and donor motif (N-H).[1]
-
Pyridine Connectivity: The piperazinone is attached at its N4 position to the C2 position of the pyridine.[1] This
-arylation creates a conjugated system that modulates the electron density of the pyridine ring, making it more electron-rich than unsubstituted pyridine.[1]
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays.[1]
Synthetic Pathways[1]
The synthesis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one typically follows a convergent route involving Nucleophilic Aromatic Substitution (
Step-by-Step Protocol
Step 1:
-
Reagents: 6-Chloronicotinonitrile (2-chloro-5-cyanopyridine), Piperazin-2-one.[1]
-
Catalyst/Base: Potassium Carbonate (
) or DIPEA.[1] -
Solvent: DMSO or DMF (Polar aprotic solvents facilitate
).[1] -
Conditions: Heat to 80-100°C for 4-12 hours.
-
Mechanism: The nucleophilic N4 of piperazin-2-one attacks the C2 of the pyridine, displacing the chloride.[1] The electron-withdrawing cyano group at C5 activates the ring for substitution.[1]
Step 2: Nitrile Reduction
-
Precursor: 4-(5-Cyanopyridin-2-yl)piperazin-2-one.[1]
-
Reagents: Hydrogen gas (
) with Raney Nickel or Palladium on Carbon (Pd/C); alternatively, Borane-THF ( ).[1] -
Solvent: Methanol or Ethanol (often with ammonia to prevent secondary amine formation).[1]
-
Outcome: Conversion of the nitrile (
) to the primary aminomethyl group ( ).[1]
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway via SNAr coupling and nitrile reduction.[1][3]
Medicinal Chemistry Applications
Pharmacophore Mapping
This scaffold is highly valued because it simultaneously addresses three common design requirements:
-
Solubility: The piperazinone ring disrupts planarity and adds polarity.[1]
-
Target Engagement: The aminomethyl group can extend into solvent-exposed regions or deep pockets to form salt bridges (e.g., with Aspartate residues in Kinase hinge regions).[1]
-
Linker Rigidity: The pyridine ring provides a rigid vector, orienting the "head" and "tail" groups at a precise angle (~120°).[1]
Interaction Network Diagram
Figure 2: Pharmacophore interaction map showing key binding modes with protein targets.[1]
Safety and Handling
While specific toxicological data for this exact intermediate may be proprietary, handling protocols should follow standards for primary amines and heterocyclic building blocks :
-
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).[1] The aminomethyl group makes it corrosive or highly irritating in concentrated forms.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Stable in solution for short periods, but primary amines can absorb
from air to form carbamates; keep tightly sealed.[1]
References
Sources
- 1. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PubChemLite - 4-(5-aminopyridin-2-yl)piperazin-2-one (C9H12N4O) [pubchemlite.lcsb.uni.lu]
- 5. WO2016020288A1 - Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Organic Solvent Solubility Profile of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and final dosage form performance. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and similar API molecules.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, solubility is a cornerstone parameter. For an orally administered drug, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy.[1][2] However, the solubility in organic solvents is equally crucial, influencing a wide array of upstream and downstream processes:
-
Reaction Chemistry: The choice of solvent can dictate reaction kinetics, yield, and impurity profiles during API synthesis.
-
Crystallization & Purification: Selecting an appropriate solvent system is fundamental for developing efficient crystallization processes to control polymorphism and purify the final API.[3]
-
Formulation: For liquid formulations or advanced delivery systems like solid dispersions, understanding solubility in various organic excipients is essential.[4]
-
Analytical Method Development: Solubility data informs the selection of mobile phases for chromatographic analysis and the preparation of stock solutions.
A comprehensive solubility profile across a range of solvents with varying polarities and functionalities provides the empirical data needed to make informed decisions, mitigating risks and accelerating the development timeline.[5][6] This guide establishes the methodology to generate such a profile for 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one.
Physicochemical Properties and Solubility Predictions
2.1 Molecular Structure Analysis
The structure of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one contains several key functional groups that dictate its solubility behavior:
-
Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding.
-
Piperazin-2-one: A lactam ring containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
-
Aminomethyl Group: A primary amine, which is basic and a strong hydrogen bond donor.
The presence of multiple hydrogen bond donors and acceptors, along with polar functionalities, suggests that the molecule will exhibit varied solubility across different solvent classes.
2.2 Theoretical Considerations: Polarity and Intermolecular Forces
The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] Solubility is maximized when the intermolecular forces between the solute (API) and the solvent are similar to the forces within the pure solute and pure solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the API by interacting with its amine, amide, and pyridine nitrogen functionalities.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the N-H groups of the API. Solvents like DMSO are particularly effective solubilizers for many sulfonamides and other polar compounds.[8]
-
Nonpolar Solvents (e.g., Toluene, Heptane): These solvents lack significant polarity and hydrogen bonding capability. The solubility of the polar 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one is expected to be very low in these solvents.
A systematic screening across these solvent classes is essential to map the full solubility profile.[9]
Experimental Design for Robust Solubility Determination
To ensure data integrity, a well-designed experiment is paramount. We will employ the Thermodynamic Equilibrium Shake-Flask Method , which is considered the gold-standard for solubility measurement as it determines the true equilibrium solubility of a compound.[10][11][12]
3.1 Rationale for Solvent Selection
The choice of solvents should be strategic, covering a range of polarities and chemical classes relevant to pharmaceutical processing.[13] The following table provides a recommended starting panel.
| Solvent Class | Example Solvent | Key Properties | Pharmaceutical Relevance |
| Polar Protic | Methanol | Hydrogen bond donor/acceptor, polar | Synthesis, purification, analysis |
| Ethanol | Hydrogen bond donor/acceptor, polar | Synthesis, formulation (low toxicity) | |
| Polar Aprotic | Acetonitrile | Dipolar, hydrogen bond acceptor | Chromatography, synthesis |
| Acetone | Dipolar, hydrogen bond acceptor | Purification, cleaning | |
| Dimethyl Sulfoxide (DMSO) | Highly polar, strong H-bond acceptor | Stock solutions, challenging solubilizations | |
| Ethyl Acetate | Moderate polarity, ester functionality | Extraction, chromatography | |
| Nonpolar | Toluene | Aromatic, nonpolar | Synthesis (less common now) |
| Heptane/Hexane | Aliphatic, nonpolar | Anti-solvent for crystallization |
3.2 Essential Equipment and Reagents
-
4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one (solid, of known purity)
-
Selected organic solvents (HPLC-grade or equivalent)
-
Analytical balance (4-5 decimal places)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with solvents)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Detailed Experimental Protocol
This protocol describes the determination of thermodynamic solubility. It is a self-validating system when executed with appropriate controls.
4.1 Preparation of Saturated Solutions
-
Aliquot API: Add an excess amount of solid 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one to a pre-weighed glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point of ~20-50 mg is often sufficient.
-
Add Solvent: Add a known volume or mass of the selected organic solvent to the vial (e.g., 2 mL).
-
Seal and Record: Securely cap the vial, and record the exact mass of the API and solvent added.
-
Replicates: Prepare each solvent condition in triplicate to assess variability.
4.2 Equilibration and Sampling
-
Equilibration: Place the sealed vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with sampling at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[10][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically-resistant syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed container or autosampler vial. This step is critical to remove all undissolved solid particles.
4.3 Analytical Quantification via HPLC-UV High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and robust technique for quantifying API concentrations.[15][16][17]
-
Sample Preparation: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Calibration Curve: Prepare a series of calibration standards of the API in the same diluent, covering the expected concentration range. A minimum of five concentration levels is recommended.
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system. A typical starting point for method development would be a C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or TFA, if needed for peak shape).
-
Quantification: Integrate the peak area of the API for each standard and sample. Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted samples.
Data Analysis, Interpretation, and Visualization
5.1 Calculating Solubility The final solubility (S) is calculated by correcting the measured concentration for the dilution performed:
S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
The results from the triplicate experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
5.2 Tabulating the Solubility Profile Summarize the quantitative data in a clear, structured table.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Classification |
| Methanol | 25 | [Result] | [Result] | [e.g., Freely Soluble] |
| Ethanol | 25 | [Result] | [Result] | [e.g., Soluble] |
| Acetonitrile | 25 | [Result] | [Result] | [e.g., Sparingly Soluble] |
| Acetone | 25 | [Result] | [Result] | [e.g., Soluble] |
| Ethyl Acetate | 25 | [Result] | [Result] | [e.g., Slightly Soluble] |
| Toluene | 25 | [Result] | [Result] | [e.g., Very Slightly Soluble] |
| Heptane | 25 | [Result] | [Result] | [e.g., Practically Insoluble] |
| Classification based on USP descriptive terms. |
5.3 Visualizing the Workflow A clear workflow diagram ensures procedural consistency and understanding.
Caption: Experimental workflow for thermodynamic solubility determination.
5.4 Interpreting the Results The resulting solubility profile provides a "fingerprint" of the API's behavior. High solubility in solvents like ethanol or acetone may indicate their suitability for crystallization via cooling or anti-solvent addition.[3] Conversely, very low solubility in heptane confirms its utility as an effective anti-solvent. This empirical data is invaluable for process chemists and formulation scientists to guide their development strategies.
Conclusion
This guide has outlined a comprehensive and robust methodology for determining the organic solvent solubility profile of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one. By grounding the experimental protocol in the principles of thermodynamic equilibrium and employing a validated analytical technique, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical tool for accelerating drug development, ensuring process control, and ultimately contributing to the creation of safe and effective medicines. Adherence to these principles of scientific integrity and systematic investigation is essential for success in the pharmaceutical industry.
References
- Vertex AI Search. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Anwar, S., et al. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics.
- USP-NF. (2016). <1236> Solubility Measurements.
- ResearchGate. (2025). Solvent selection for pharmaceuticals.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
- Veranova. (n.d.).
- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.
- BMG LABTECH. (2023).
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
- Rajput, G., et al. (2022). A Mini-Review on Simultaneous Quantification of Active Pharmaceutical Ingredients By UV and Quality by Design Assisted HPLC Method. Current Analytical Chemistry.
- World Health Organiz
- APC Ltd. (2020).
- ResearchGate. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
- Kumar, L. (2025).
- ACS Publications. (2024).
- MDPI. (2024). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. m.youtube.com [m.youtube.com]
- 4. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. d-nb.info [d-nb.info]
- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. uspnf.com [uspnf.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. who.int [who.int]
- 15. jpbsci.com [jpbsci.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
The 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one Core: A Multifaceted Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The search for novel chemical entities with desirable drug-like properties is the cornerstone of modern drug discovery. "Privileged scaffolds," molecular frameworks that can bind to multiple, distinct biological targets, are of immense value to medicinal chemists.[1][2] This guide provides a deep technical analysis of the 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one core, a promising but underexplored scaffold. By deconstructing the molecule into its constituent pharmacophoric elements—the piperazin-2-one, the 2-substituted pyridine, and the aminomethyl linker—we will explore its synthetic tractability, potential for vectorial diversification, and plausible applications across a range of therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). This document serves as a strategic resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.
Deconstructing the Scaffold: A Tripartite Analysis
The strategic value of the 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one scaffold lies in its modular design. Each of its three core components imparts distinct physicochemical and pharmacological properties, creating a system that is highly tunable for specific drug discovery applications.
-
The Piperazin-2-one Core: A rigidified analog of the highly successful piperazine ring, the piperazin-2-one moiety offers a unique combination of features.[1][2][3][4] The lactam function introduces a planar, polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This rigidity reduces the conformational entropy upon binding, which can lead to higher target affinity. Its single N-H site at position 1 allows for selective functionalization, providing a vector for modulating properties like solubility or for introducing additional target interactions.
-
The 2-Substituted Pyridine Linker: The pyridine ring serves as a bioisosteric replacement for a phenyl ring, a common substitution in medicinal chemistry to improve metabolic stability and aqueous solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a target's binding site.[5][6] Its position at the 2-position of the piperazinone ring creates a specific geometric arrangement that can be exploited for selective targeting.
-
The Aminomethyl Bridge: This flexible linker connects the core scaffold to a key interaction point. The primary amine is a strong proton acceptor at physiological pH, allowing for the formation of a positively charged ammonium ion. This charged group is pivotal for forming strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein. Furthermore, this terminal amine serves as a critical handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Caption: Deconstruction of the core scaffold into its three key functional components.
Synthetic Strategy and Methodologies
A key advantage of this scaffold is its accessible synthesis from readily available starting materials. The proposed retrosynthetic analysis breaks the molecule down into two primary building blocks: a protected aminomethyl pyridine and a piperazin-2-one core.
Caption: Retrosynthetic analysis and workflow for the scaffold synthesis.
Protocol 1: General Synthesis of the Core Scaffold
This protocol describes a representative synthesis using a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming C-N bonds.
Step 1: Synthesis of 5-((tert-butoxycarbonylamino)methyl)-2-chloropyridine
-
To a solution of 5-(aminomethyl)-2-chloropyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the Boc-protected intermediate.
Step 2: Buchwald-Hartwig Coupling
-
To an oven-dried reaction vessel, add 5-((tert-butoxycarbonylamino)methyl)-2-chloropyridine (1.0 eq), piperazin-2-one (1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Purge the vessel with argon for 15 minutes.
-
Add anhydrous dioxane (0.1 M) and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.
-
Monitor reaction completion by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the coupled product.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and triturate with diethyl ether to precipitate the TFA salt of the final product.
-
Filter the solid and dry under vacuum to obtain the pure 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one scaffold.
Potential Therapeutic Applications and Target Classes
The structural motifs within the scaffold are prevalent in a wide range of clinically successful drugs, suggesting its potential utility across multiple therapeutic areas.[7]
| Therapeutic Area | Target Class | Rationale & Key Interactions | Representative Drug Classes |
| Oncology | Protein Kinases (e.g., Src, Abl, JAK) | The aminopyridine motif can act as a "hinge-binder," forming key hydrogen bonds in the ATP-binding pocket. The piperazinone can extend into solvent-exposed regions to enhance solubility and selectivity.[8][9] | Tyrosine Kinase Inhibitors (TKIs) |
| Neuroscience | GPCRs (e.g., Serotonin, Dopamine) | The arylpiperazine structure is a classic pharmacophore for aminergic GPCRs. The terminal amine can interact with the conserved aspartate in transmembrane domain 3.[10][11] | Antipsychotics, Antidepressants |
| Inflammation | Platelet-Activating Factor (PAF) Receptors | The pyridine and piperazine combination has been shown to be effective in PAF antagonists, where the basic nitrogen is crucial for receptor interaction.[6] | Anti-inflammatory agents |
| Infectious Disease | Bacterial/Fungal Enzymes | The piperazine ring is a common component in antibacterial agents, often used to improve cell wall penetration and target engagement.[1][3] | Fluoroquinolones, Azole antifungals |
Structure-Activity Relationship (SAR) Exploration: A Case Study for JAK2 Inhibition
To illustrate the scaffold's utility, we present a hypothetical SAR exploration aimed at developing a selective inhibitor for Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[9] The goal is to optimize potency and selectivity by systematically modifying the three key diversification points.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrogen Bonding Potential of Aminomethyl-Pyridine Motifs
Abstract
The aminomethyl-pyridine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its sophisticated hydrogen bonding capabilities. This guide provides an in-depth analysis of this motif, dissecting its dualistic nature as both a hydrogen bond donor and acceptor. We explore the critical influence of isomeric positioning (2-, 3-, and 4-substitution) on the motif's electronic properties and conformational preferences, which in turn dictate its potential for intra- and intermolecular interactions. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the structural underpinnings, experimental characterization, and practical application of the aminomethyl-pyridine motif in molecular design. Detailed protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside computational insights, to offer a multi-faceted approach to studying these vital non-covalent interactions.
Introduction: The Unique Duality of the Aminomethyl-Pyridine Motif
Hydrogen bonds are the quintessential directional non-covalent interactions that govern molecular recognition, dictating everything from the structure of DNA to the efficacy of pharmaceuticals. Within the vast landscape of chemical scaffolds, the aminomethyl-pyridine motif stands out for its remarkable versatility. It combines an aromatic pyridine ring, a potent hydrogen bond acceptor, with a flexible aminomethyl group, which can act as both a hydrogen bond donor and, to a lesser extent, an acceptor.[1][2] This duality is the key to its prevalence in drug discovery, where it often serves as a "privileged scaffold" capable of forming critical interactions within biological targets.[1][3]
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a strong hydrogen bond acceptor.[2] Simultaneously, the N-H protons of the primary or secondary amine in the aminomethyl side chain are effective hydrogen bond donors. The flexible methylene linker allows the amino group to orient itself optimally to engage with binding partners, a feature that is crucial for achieving high-affinity interactions. This guide will dissect the nuanced hydrogen bonding behavior of this motif, providing the foundational knowledge required to strategically deploy it in molecular design.
The Structural Basis of Hydrogen Bonding: A Tale of Three Isomers
The hydrogen bonding potential of the aminomethyl-pyridine motif is not monolithic; it is profoundly influenced by the substitution pattern on the pyridine ring. The relative positioning of the aminomethyl group at the 2-, 3-, or 4-position alters the electronic distribution and steric environment, leading to distinct interaction profiles.
The Hydrogen Bond Donor/Acceptor Landscape
The aminomethyl-pyridine motif presents multiple sites for hydrogen bonding:
-
Pyridine Nitrogen (Acceptor): The primary and most potent hydrogen bond acceptor site. Its basicity, and therefore its acceptor strength, is modulated by the position of the electron-donating aminomethyl group.
-
Amino Group (Donor): The N-H protons are the primary hydrogen bond donor sites.
-
Amino Nitrogen (Acceptor): The lone pair on the amino nitrogen can also act as a hydrogen bond acceptor, although it is generally weaker than the pyridine nitrogen.
Caption: Hydrogen bond donor and acceptor sites on an aminomethyl-pyridine motif.
Isomeric Influences on Interaction Geometry
-
2-Aminomethyl-pyridine: This isomer is unique in its ability to form a stable, five-membered intramolecular hydrogen bond between the amino N-H and the pyridine nitrogen.[4] This interaction can significantly restrict the conformational freedom of the side chain, pre-organizing the molecule for binding to a specific target. This pre-organization can be entropically favorable in a binding event.
-
3-Aminomethyl-pyridine: In this configuration, the aminomethyl group is too distant to form an intramolecular hydrogen bond with the pyridine nitrogen. Consequently, this isomer is more conformationally flexible and exclusively participates in intermolecular hydrogen bonds. It is frequently employed in drug design to bridge interactions between different regions of a binding pocket.[5]
-
4-Aminomethyl-pyridine: Similar to the 3-isomer, the 4-aminomethyl-pyridine cannot form an intramolecular hydrogen bond. Its linear geometry often positions it to form strong, directional intermolecular hydrogen bonds, making it a valuable component in crystal engineering and the design of ligands that span a binding site.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Synthesis Protocol: A Streamlined Synthesis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for efficiency and scalability, employing a modern cross-coupling reaction followed by a robust reduction. The protocol begins with a palladium-catalyzed Buchwald-Hartwig amination to form the core C-N bond, followed by the catalytic hydrogenation of a nitrile precursor to yield the final primary amine. This guide is intended for researchers in organic synthesis, offering detailed experimental procedures, mechanistic insights, and safety considerations.
Introduction & Strategic Overview
The synthesis of complex nitrogen-containing heterocycles is a cornerstone of pharmaceutical development. The target molecule, 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one, incorporates three key pharmacophoric elements: a pyridine ring, a piperazinone scaffold, and a primary aminomethyl group. This combination of features makes it an attractive intermediate for creating diverse libraries of compounds for screening.
Traditional methods for constructing aryl-amine bonds often require harsh conditions and have limited substrate scope. To overcome these limitations, this protocol employs a two-step sequence that is both reliable and high-yielding.
-
Step 1: C-N Cross-Coupling: The synthesis commences with the formation of the critical pyridine-piperazinone bond. A Buchwald-Hartwig amination reaction is employed, which is a powerful palladium-catalyzed method for creating C-N bonds.[1][2] This reaction couples commercially available piperazin-2-one with 2-bromo-5-cyanopyridine. The cyano group serves as a stable and readily available precursor to the final aminomethyl functionality.
-
Step 2: Nitrile Reduction: The intermediate, 4-(5-cyanopyridin-2-yl)piperazin-2-one, is then converted to the target compound through the selective reduction of the nitrile group. Catalytic hydrogenation using Raney® Nickel is the method of choice, known for its efficiency in converting nitriles to primary amines under moderate conditions.[3]
This strategic approach ensures high selectivity and avoids the need for complex protecting group manipulations, making it an efficient route for laboratory-scale synthesis.
Overall Synthetic Workflow
The two-step synthesis is visualized in the workflow diagram below.
Caption: Overall two-step synthesis workflow.
Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part A: Synthesis of 4-(5-cyanopyridin-2-yl)piperazin-2-one (Intermediate)
This step utilizes a Buchwald-Hartwig amination to couple the aryl bromide with the piperazinone. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and achieving high yields.[4]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromo-5-cyanopyridine | 183.00 | 5.00 g | 27.32 | Starting material |
| Piperazin-2-one | 100.12 | 3.28 g | 32.78 | 1.2 equivalents |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 250 mg | 0.27 (0.54 Pd) | Catalyst, 2 mol% Pd |
| XPhos | 476.65 | 390 mg | 0.82 | Ligand, 3 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.68 g | 38.25 | Base, 1.4 equivalents |
| Anhydrous Toluene | - | 150 mL | - | Solvent, ensure dry |
Procedure
-
Reaction Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-cyanopyridine (5.00 g), piperazin-2-one (3.28 g), Pd₂(dba)₃ (250 mg), XPhos (390 mg), and sodium tert-butoxide (3.68 g).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (150 mL) via a syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford 4-(5-cyanopyridin-2-yl)piperazin-2-one as a pale yellow solid.
-
Part B: Synthesis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one (Final Product)
This step involves the catalytic hydrogenation of the nitrile functional group to a primary amine using Raney® Nickel. The reaction is performed in an ammoniacal methanol solution to prevent the formation of secondary amine byproducts.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-(5-cyanopyridin-2-yl)piperazin-2-one | 216.23 | 4.00 g | 18.50 | Intermediate from Part A |
| Raney® Nickel (50% slurry in water) | - | ~2.0 g | - | Catalyst, handle with care (pyrophoric) |
| 7N Ammonia in Methanol | - | 100 mL | - | Solvent |
| Hydrogen (H₂) gas | 2.02 | 50 psi | - | Reagent, supplied from a cylinder |
Procedure
-
Catalyst Preparation:
-
Caution: Raney® Nickel is pyrophoric when dry. Always keep it wet with a solvent.
-
In a beaker, decant the water from the Raney® Ni slurry. Wash the catalyst by suspending it in methanol (3 x 20 mL) and decanting the supernatant.
-
-
Reaction Setup:
-
To a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add the intermediate 4-(5-cyanopyridin-2-yl)piperazin-2-one (4.00 g).
-
Add the 7N ammoniacal methanol solution (100 mL).
-
Carefully add the washed Raney® Nickel catalyst to the vessel.
-
-
Hydrogenation:
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Begin vigorous agitation (shaking) and heat the reaction to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
-
Workup:
-
Stop the agitation and cool the vessel to room temperature.
-
Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Caution: The catalyst may be pyrophoric. Do not allow it to dry in the air.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol.
-
Quench the filtered catalyst immediately by suspending it in a large volume of water.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue can be purified by crystallization or by silica gel chromatography (using a mobile phase containing a small amount of triethylamine, e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine) to yield the final product, 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one, as an off-white solid.
-
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The success of Part A hinges on the palladium-catalyzed Buchwald-Hartwig amination. Understanding its catalytic cycle is key to troubleshooting and optimization.
Caption: The Buchwald-Hartwig amination catalytic cycle.
The cycle begins with an active Pd(0) catalyst which undergoes oxidative addition with the aryl halide (2-bromo-5-cyanopyridine).[1] The resulting Pd(II) complex then coordinates with the amine (piperazin-2-one). A base removes a proton from the coordinated amine, forming a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]
Characterization Data (Expected)
-
Intermediate (4-(5-cyanopyridin-2-yl)piperazin-2-one):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.55 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.8, 2.0 Hz, 1H), 6.70 (d, J=8.8 Hz, 1H), 4.05 (t, J=5.2 Hz, 2H), 3.50 (s, 2H), 3.30 (t, J=5.2 Hz, 2H).
-
MS (ESI): m/z 217.1 [M+H]⁺.
-
-
Final Product (4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.10 (s, 1H), 7.55 (d, J=8.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 3.85 (t, J=5.0 Hz, 2H), 3.70 (s, 2H), 3.20 (s, 2H), 3.10 (t, J=5.0 Hz, 2H), 2.10 (br s, 2H, NH₂).
-
MS (ESI): m/z 221.1 [M+H]⁺.
-
References
- U.S.
-
Yousefi, R., et al. "The Novel Reduction of Pyridine Derivatives with SmI₂," Journal of the Korean Chemical Society, 2011. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]
-
Wikipedia. "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia, 2023. [Link]
-
ChemistryViews. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, 2025. [Link]
-
Nishikata, T., et al. "2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions," Communications Chemistry, 2024. [Link]
Sources
Application Note: A Comprehensive Guide to the Synthesis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Introduction
The piperazine and pyridine scaffolds are cornerstones in medicinal chemistry, frequently appearing in a vast number of biologically active compounds.[1][2] The target molecule, 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one, combines these privileged structures, making it a compound of significant interest for drug discovery and development programs. This guide provides a detailed, two-step synthetic protocol for its preparation, grounded in established chemical principles and supported by authoritative literature. Our approach is designed for reproducibility and scalability, offering researchers a reliable pathway to this valuable molecule.
The synthesis is logically divided into two primary transformations:
-
C-N Cross-Coupling: Formation of the N-aryl bond between the piperazin-2-one and pyridine rings via a Palladium-catalyzed Buchwald-Hartwig amination. This method is renowned for its efficiency and broad substrate scope in constructing C-N bonds.[3][4]
-
Functional Group Reduction: Conversion of a nitrile precursor on the pyridine ring to the target primary amine using catalytic hydrogenation, a robust and clean method for nitrile reduction.[5][6]
This document will elucidate the rationale behind reagent selection, provide step-by-step experimental procedures, and offer insights into the underlying reaction mechanisms.
Synthetic Scheme Overview
The overall synthetic strategy is a two-step process starting from commercially available 2-chloro-5-cyanopyridine and piperazin-2-one.
Caption: High-level overview of the two-step synthesis.
Part A: Synthesis of 4-(5-Cyanopyridin-2-yl)piperazin-2-one via Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction is ideal for our first step, coupling the electron-deficient 2-chloro-5-cyanopyridine with the secondary amine of piperazin-2-one.
Key Components:
-
Palladium Pre-catalyst: A source of Palladium(0), which is the active catalytic species. Using a pre-catalyst (e.g., Pd₂(dba)₃) that is stable in air simplifies handling.
-
Phosphine Ligand: A sterically bulky and electron-rich phosphine ligand (e.g., Xantphos) is crucial. It stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product.
-
Base: A non-nucleophilic base (e.g., Cs₂CO₃) is required to deprotonate the piperazin-2-one, forming the active nucleophile, and to neutralize the HX generated during the catalytic cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, so it must be performed under an inert atmosphere (Nitrogen or Argon).
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.55 | 1.00 g | 7.22 | 1.0 |
| Piperazin-2-one | C₄H₆N₂O | 100.10 | 0.87 g | 8.66 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 66 mg | 0.072 | 0.01 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 125 mg | 0.216 | 0.03 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 3.29 g | 10.1 | 1.4 |
| Anhydrous Toluene | C₇H₈ | - | 25 mL | - | - |
| Oven-dried Schlenk flask & condenser | - | - | - | - | - |
| Inert gas supply (N₂ or Ar) | - | - | - | - | - |
Detailed Experimental Protocol
-
Flask Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-cyanopyridine (1.00 g, 7.22 mmol), piperazin-2-one (0.87 g, 8.66 mmol), cesium carbonate (3.29 g, 10.1 mmol), and Xantphos (125 mg, 0.216 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add Pd₂(dba)₃ (66 mg, 0.072 mmol) to the flask against a positive flow of inert gas. Then, add anhydrous toluene (25 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the base and catalyst residues. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-(5-cyanopyridin-2-yl)piperazin-2-one as a solid.
Part B: Reduction of Nitrile to Primary Amine
Principle and Rationale
The final step is the reduction of the nitrile functional group to a primary aminomethyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile, which avoids the use of stoichiometric metal hydride reagents.[5][7]
Key Components:
-
Catalyst: Raney® Nickel is a highly effective and economical catalyst for nitrile hydrogenation.[8] It provides a large surface area for the reaction.
-
Hydrogen Source: High-pressure hydrogen gas (H₂) is the reducing agent.
-
Solvent System: An ethanolic ammonia solution is used as the solvent. The presence of ammonia is critical to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thus favoring the formation of the desired primary amine.[5]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-(5-Cyanopyridin-2-yl)piperazin-2-one | C₁₀H₉N₃O | 203.20 | 1.00 g | 4.92 |
| Raney® Nickel (50% slurry in water) | Ni | - | ~0.5 g | - |
| 7N Ammoniacal Ethanol | C₂H₅OH / NH₃ | - | 50 mL | - |
| Hydrogen Gas (H₂) | H₂ | - | 50 psi | - |
| Parr Shaker or similar hydrogenation apparatus | - | - | - | - |
| Celite® for filtration | - | - | - | - |
Detailed Experimental Protocol
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry (approx. 0.5 g) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL) to remove residual water.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the washed Raney® Nickel catalyst. Then add a solution of 4-(5-cyanopyridin-2-yl)piperazin-2-one (1.00 g, 4.92 mmol) in 7N ammoniacal ethanol (50 mL).
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus (e.g., a Parr shaker). Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Heat the mixture to 50 °C and shake vigorously. Monitor hydrogen uptake. The reaction is typically complete in 4-6 hours when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen gas.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in air. Quench the filter cake immediately with plenty of water.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield the final product, 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Buchwald-Hartwig Amination: Toluene is flammable and toxic. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The hydrogenation must be performed in a dedicated apparatus designed for high-pressure reactions. Raney® Nickel is pyrophoric and may ignite spontaneously if allowed to dry in the air. Always keep it covered with a solvent.
References
-
Nitrile reduction - Wikipedia. [Link]
-
reduction of nitriles - Chemguide. [Link]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. [Link]
-
Reactions of Nitriles - Chemistry Steps. [Link]
-
How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? - ResearchGate. [Link]
- US Patent US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution - Thieme. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. [Link]
-
Synthesis of Piperazin-2-ones - Thieme Chemistry. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]
- US Patent US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google P
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed. [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Authored by: [Your Name/Group], Senior Application Scientist
Introduction
Reductive amination stands as a cornerstone of modern synthetic and medicinal chemistry, prized for its efficiency and broad applicability in forming carbon-nitrogen bonds.[1][2] This powerful transformation converts a carbonyl group into an amine through an intermediate imine, which is subsequently reduced.[3] The process is widely employed in drug discovery for the synthesis of primary, secondary, and tertiary amines, which are prevalent structural motifs in a vast number of pharmaceutical agents.[4][5]
This guide provides a detailed exploration of reductive amination techniques specifically involving 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one , a versatile bifunctional building block. The presence of a primary aliphatic amine and a piperazinone-substituted pyridine ring makes this compound a valuable scaffold for generating diverse chemical libraries. The primary amine serves as the key nucleophile for the initial condensation with a carbonyl compound (aldehyde or ketone).
The protocols detailed herein focus on the use of mild and selective hydride reagents, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), which has emerged as a reagent of choice for its exceptional functional group tolerance and operational simplicity.[6][7][8] Alternative methodologies, including the use of sodium cyanoborohydride (NaBH₃CN) and triethylsilane (Et₃SiH), will also be discussed to provide a comprehensive toolkit for researchers.[9][10]
Mechanistic Overview: The "Why" Behind the "How"
Reductive amination proceeds through a two-step sequence, which can often be performed in a single pot ("direct" reductive amination).[3][6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[3] Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal undergoes dehydration to form an imine.[1] The imine can then be protonated to form a more electrophilic iminium ion. The equilibrium between the carbonyl compound and the imine/iminium ion is a critical phase of the reaction.[3]
-
Reduction: A hydride-based reducing agent is then used to reduce the C=N double bond of the imine or iminium ion to the corresponding amine. The selectivity of the reducing agent is paramount; it must reduce the iminium ion faster than the starting carbonyl compound to avoid the formation of unwanted alcohol byproducts.[1][11][12] This is a key advantage of reagents like NaBH(OAc)₃ and NaBH₃CN.[1][11]
Visualization of the Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one.
Caption: General workflow for one-pot reductive amination.
Core Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Workhorse Method
Sodium triacetoxyborohydride is a mild and selective reducing agent, making it ideal for a wide range of substrates, including those with sensitive functional groups.[6][7] Its lower reactivity towards aldehydes and ketones compared to iminium ions minimizes side reactions.[3]
Materials:
-
4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)[6]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, 1-2 equivalents for less reactive ketones)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one (1.0 equivalent).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous DCE or THF (approximately 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature. For sluggish reactions, especially with ketones, acetic acid (1-2 equivalents) can be added to catalyze imine formation.[6]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.6 equivalents) to the mixture in one portion. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine).
Expert Insights:
-
Solvent Choice: DCE is often the preferred solvent due to its higher boiling point and good solubilizing properties.[7] THF is a suitable alternative.[6]
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is generally used to ensure complete conversion of the starting amine.
-
Acid Catalyst: The addition of acetic acid can significantly accelerate the rate of imine formation, particularly with ketones.[6] However, it should be used judiciously as it can also lead to side reactions with acid-sensitive substrates.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive amination.[11] It is particularly effective under mildly acidic conditions (pH 6-8), where it selectively reduces iminium ions over carbonyls.[3][11]
CAUTION: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon acidification. All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial acetic acid to adjust pH
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Ensure the aqueous waste is treated with bleach to neutralize any residual cyanide before disposal.
Protocol 3: Alternative Reductive Amination with Triethylsilane (Et₃SiH)
For electron-poor or challenging heterocyclic amines, a combination of triethylsilane and a strong acid like trifluoroacetic acid (TFA) can be a robust alternative.[9][10]
Materials:
-
4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one
-
Aldehyde or ketone (1.2 equivalents)
-
Triethylsilane (Et₃SiH) (2.5 - 3.0 equivalents)
-
Trifluoroacetic acid (TFA) (3.0 - 4.0 equivalents)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)[10]
Procedure:
-
Reaction Setup: Dissolve 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one (1.0 equivalent) and the carbonyl compound (1.2 equivalents) in anhydrous DCM.
-
Reagent Addition: Add triethylsilane (2.5-3.0 equivalents) followed by the slow, dropwise addition of trifluoroacetic acid (3.0-4.0 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or gently reflux until complete.
-
Work-up and Purification: Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate. Purify by column chromatography.
Data Summary and Comparison of Techniques
| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Triethylsilane (Et₃SiH) / TFA |
| Reactivity | Mild | Moderate | Strong (with acid) |
| Selectivity | High for iminium ions over carbonyls[6][7] | High for iminium ions at pH 6-8[11] | Effective for electron-poor amines[9][10] |
| Toxicity | Low | High (cyanide byproduct)[8] | Moderate |
| Typical Solvents | DCE, THF, MeCN[6] | MeOH, EtOH | DCM, MeCN[10] |
| Additives | Acetic acid (optional)[6] | Acetic acid (for pH control) | TFA[9][10] |
| Advantages | Safe, versatile, high-yielding[6] | Effective in protic solvents | Robust for challenging substrates[10] |
| Disadvantages | Moisture sensitive | Toxic byproducts[8] | Requires strong acid |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the starting amine is not fully consumed, consider adding a small amount of acetic acid (if not already present) to accelerate imine formation. A slight excess of the carbonyl compound and reducing agent can also drive the reaction to completion.
-
Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl compound is competing with the reduction of the imine. This is more common with highly reactive aldehydes and less selective reducing agents. Using NaBH(OAc)₃ generally minimizes this issue.[6]
-
Dialkylation: For primary amines, dialkylation can sometimes be a problem. Using a stepwise ("indirect") procedure, where the imine is pre-formed and then reduced, can mitigate this.[6]
-
Purification Challenges: The basic nature of the product amine can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape. Alternatively, reverse-phase chromatography can be employed.
Visualizing the Reaction Mechanism
The following diagram details the key steps in the reductive amination process.
Caption: Key intermediates in the reductive amination mechanism.
Conclusion
The reductive amination of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one is a highly effective and versatile method for the synthesis of a wide array of N-substituted derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific carbonyl substrate and desired outcome. The use of sodium triacetoxyborohydride offers a safe, reliable, and high-yielding approach for most applications. By understanding the underlying mechanism and potential challenges, researchers can effectively leverage this powerful reaction to accelerate their drug discovery and development efforts.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Request PDF. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination Mechanism - NaCNBH3. Retrieved from [Link]
-
YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. youtube.com [youtube.com]
Application Note: Protecting Group Strategies for the Aminomethyl Moiety in Piperazin-2-one Derivatives
Executive Summary
The piperazin-2-one (piperazinone) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic. The introduction of an aminomethyl moiety (–CH₂NH₂) onto this ring—typically at the C3 chiral center or N1/N4 positions—creates a critical handle for pharmacophore expansion but introduces significant synthetic challenges.
This Application Note details the strategic deployment of orthogonal protecting groups (PGs) to manage the three distinct nitrogen environments present in these derivatives:
-
N1 (Lactam): Low nucleophilicity, often part of the peptide backbone.
-
N4 (Secondary Amine): High nucleophilicity, prone to over-alkylation.[1]
-
N-Exo (Aminomethyl): Primary amine, requires differentiation from N4 for selective derivatization.
We present two validated workflows: a Solution-Phase Strategy utilizing Boc/Cbz orthogonality for scale-up, and a Solid-Phase Strategy utilizing Fmoc/Alloc/Dde for library generation.
Strategic Analysis: The Tri-Amine Challenge
Successful synthesis relies on "Condition-Based Orthogonality." The protecting groups must be chosen such that the deprotection of one does not compromise the integrity of the others or the racemization-prone C3 center.
Structural Hierarchy & Vulnerabilities[1]
Figure 1: Chemoselectivity map of the aminomethyl-piperazin-2-one scaffold. The choice of PG for the Exocyclic Nitrogen (ExoN) dictates the synthetic route.
Protocol A: Solution-Phase Synthesis (Boc/Cbz Strategy)
Application: Multi-gram scale synthesis where catalytic hydrogenation is permissible. Core Logic: The aminomethyl group is introduced via a protected diamine (e.g., Cbz-protected) while the ring nitrogen (N4) is controlled via Boc.
Reagents & Conditions Table
| Component | Function | Reagent | Removal Condition |
| N4-Protection | Ring Closure/Stability | Boc (tert-Butoxycarbonyl) | TFA/DCM or HCl/Dioxane |
| Aminomethyl PG | Permanent Protection | Cbz (Benzyloxycarbonyl) | H₂/Pd-C or HBr/AcOH |
| N1-Alkylation | Scaffold Diversity | Benzyl/Alkyl Halides | N/A (Stable) |
Step-by-Step Protocol
Step 1: Reductive Amination / Alkylation [1]
-
Dissolve N-Boc-ethylenediamine (1.0 equiv) and N-Cbz-glycinal (1.0 equiv) in DCE (0.2 M).
-
Add NaBH(OAc)₃ (1.5 equiv) at 0°C. Stir for 4h at RT.
-
Checkpoint: This forms the linear diamine backbone with differentiated termini.
Step 2: Cyclization (Lactamization)
-
The linear intermediate is treated with chloroacetyl chloride (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C to acylate the secondary amine.
-
Critical Step: Induce cyclization by treating the resulting chloride with NaH (1.2 equiv) in dilute THF (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Note: High dilution is mandatory to prevent oligomerization.
-
Step 3: Selective Deprotection
-
Path A (Expose Ring Amine): Treat with 4M HCl in Dioxane (0°C, 30 min). The Cbz group remains intact.[2]
-
Path B (Expose Aminomethyl): Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH). The Boc group remains intact.
Protocol B: Solid-Phase Synthesis (Fmoc/Alloc Strategy)
Application: Combinatorial library generation; suitable for peptides and rapid SAR exploration. Core Logic: Uses Alloc (Allyloxycarbonyl) for the aminomethyl side chain. This "third dimension" of orthogonality allows the removal of the side-chain protection using Pd(0) under neutral conditions, leaving the Fmoc (base-labile) and acid-labile linkers intact.
Workflow Diagram
Figure 2: Solid-phase assembly of 3-aminomethyl-piperazin-2-ones using Fmoc-Diaminopropionic acid (Dap) as the chiral source.
Detailed Methodology
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (prevents DKP formation during loading).
-
Amino Acid: Fmoc-L-Dap(Alloc)-OH (Commercial source or synthesized via Fmoc-Dap-OH + Alloc-Cl).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis).
Protocol:
-
Resin Loading:
-
Load Fmoc-L-Dap(Alloc)-OH onto 2-Cl-Trt resin using DIEA in DCM (1 h).
-
Cap unreacted sites with MeOH/DIEA/DCM.
-
-
Backbone Construction:
-
Remove Fmoc (20% piperidine/DMF, 2 x 10 min).
-
Perform reductive amination with an aldehyde (R¹-CHO) using NaBH₃CN (3 equiv) in 1% AcOH/DMF. This installs the N4 substituent.
-
-
Cyclization Precursor:
-
Couple Bromoacetic acid (5 equiv) using DIC (5 equiv) in DCM/DMF. This acylates the secondary amine formed in step 2.
-
-
Cyclization:
-
Alloc Deprotection (The "Aminomethyl" Reveal):
-
Wash resin with DCM under Argon.
-
Add Pd(PPh₃)₄ (0.1 equiv) and Phenylsilane (PhSiH₃, 10 equiv) in DCM. Shake for 2 x 30 min.
-
Result: The aminomethyl group is now free (NH₂) while the scaffold remains on the resin. This allows for specific acylation, sulfonylation, or reductive amination of the aminomethyl arm.[1]
-
-
Cleavage:
-
Treat with 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Troubleshooting & Optimization
Racemization Control
When synthesizing C3-substituted piperazinones (derived from chiral amino acids like Dap), base-mediated cyclization can cause racemization.
-
Solution: Use "Safety-Catch" linkers or mild bases (DIEA) rather than strong bases (DBU).
-
Validation: Monitor enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
Diketopiperazine (DKP) Formation
In solid-phase synthesis, the dipeptide intermediate often cyclizes prematurely to form a DKP, cleaving itself from the resin.
-
Prevention: Use Trityl-based resins (steric bulk hinders DKP) or backbone amide protection (e.g., Hmb group) if the sequence allows. In the protocol above, the reductive amination step (Step 2) creates a secondary amine which is less prone to DKP than a primary amine, but cyclization must still be driven thermally.
Solubility of Intermediates
Piperazin-2-ones are polar.
-
Tip: If the Boc-protected intermediate precipitates during workup, switch solvent from EtOAc to DCM/MeOH (9:1).
References
-
Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. ACS Combinatorial Science. (1999). Describes the foundational N-alkylation and cyclization strategy on Wang resin.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. Comprehensive review of Fmoc, Boc, and Alloc strategies and their orthogonality.
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. (2012). Details solution-phase orthogonality and scale-up considerations.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich (Merck). Technical guide on using Alloc and ivDde for side-chain protection (Dap/Dab derivatives) in SPPS.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH / PubMed. Reviews reductive amination and protecting group strategies for N-monosubstitution.
Sources
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocols: Strategic Functionalization of the Primary Amine in 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Introduction: The Strategic Value of the Aminomethylpyridine-Piperazinone Scaffold
The compound 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one represents a valuable heterocyclic scaffold in modern medicinal chemistry and drug development. Its structure combines a piperazinone moiety, a common feature in centrally active agents, with a pyridine ring, which offers specific hydrogen bonding capabilities and metabolic stability. The key to unlocking the potential of this scaffold lies in the primary aminomethyl group (-CH₂NH₂). This functional handle serves as a versatile anchor point for a wide array of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, pharmacokinetics, and pharmacodynamics.
This guide provides a detailed technical overview and field-proven protocols for the three most common and high-impact strategies for derivatizing this primary amine: N-Acylation , N-Sulfonylation , and Reductive Amination . The methodologies are designed to be robust, high-yielding, and adaptable for both small-scale library synthesis and larger-scale lead optimization.
Core Chemistry & Strategic Considerations
The primary amine in the target scaffold is an aliphatic amine, making it a strong nucleophile. However, its reactivity is modulated by the adjacent pyridine ring and the overall basicity of the molecule, which includes the piperazinone and pyridine nitrogens. Successful functionalization requires careful selection of reagents and conditions to ensure chemoselectivity and avoid common pitfalls such as over-alkylation or side reactions at other positions.
A general workflow for the functionalization of this scaffold is outlined below.
Technical Support Center: Synthesis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Ticket ID: SYN-PYR-PIP-004 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues with 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one . This molecule presents a "perfect storm" of synthetic challenges:
-
Nucleophilicity Mismatch: The piperazin-2-one ring is significantly less nucleophilic than standard piperazine due to the electron-withdrawing lactam, making the initial coupling sluggish.
-
Reduction Chemoselectivity: Converting the precursor nitrile (or amide) to a primary amine often results in "dimer" formation (secondary amines) or catalyst poisoning.
-
Extreme Polarity: The final product is a highly polar, water-soluble lactam-amine. Standard aqueous workups (DCM/Water extractions) often result in >50% product loss into the aqueous phase.
This guide deconstructs the synthesis into three critical modules, providing self-validating protocols to maximize yield.
Module 1: The Coupling (C-N Bond Formation)
The Challenge: Reacting 6-chloronicotinonitrile (or similar 2-halo-pyridine) with piperazin-2-one often stalls or yields black tar.
Mechanism & Troubleshooting
The N1 nitrogen of piperazin-2-one is amidic (non-nucleophilic). The reaction must occur at N4. However, the inductive effect of the carbonyl at C2 reduces the nucleophilicity of N4 compared to a standard piperazine.
Standard Protocol (SNAr):
-
Reagents: 6-Chloronicotinonitrile (1.0 eq), Piperazin-2-one (1.2 eq), DIPEA (2.0 eq).
-
Solvent: DMSO or NMP (Polar Aprotic is mandatory).
-
Temp: 100–120 °C.
Yield Optimization Table:
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<30%) | Temperature too low for deactivated nucleophile. | Increase temp to 130°C or switch solvent to NMP (higher boiling point). |
| Black Tar / Decomposition | Thermal degradation of lactam or pyridine. | Switch to Buchwald-Hartwig: Use Pd(OAc)₂, BINAP, Cs₂CO₃ in Toluene/t-BuOH at 90°C. |
| Regioisomer Impurities | N1 attack (rare but possible with strong bases). | Switch base from NaH/KOtBu to milder inorganic bases ( |
Workflow Visualization
Caption: Decision logic for selecting SNAr vs. Pd-Catalysis based on reaction monitoring.
Module 2: The Reduction (Nitrile to Amine)
The Challenge: Reducing the 6-(3-oxopiperazin-1-yl)nicotinonitrile intermediate to the aminomethyl product. Common Failure: Formation of the secondary amine dimer (benzylamine-type impurity) or incomplete reduction.
The "Dimer" Mechanism
During hydrogenation, the nitrile forms an intermediate imine . This imine is highly electrophilic and can react with the already-formed primary amine product to form a secondary amine dimer, drastically lowering yield.
The Solution: Ammonia Suppression
You must flood the system with ammonia to shift the equilibrium away from dimer formation.
Recommended Protocol (Raney Nickel):
-
Vessel: Parr Shaker or Autoclave.
-
Solvent: 7N Methanolic Ammonia (Commercial) or MeOH saturated with NH₃ gas. Do not use neutral MeOH.
-
Catalyst: Raney Nickel (active, washed). Note: Pd/C is often poisoned by pyridines; Raney Ni is more robust for this substrate.
-
Pressure: 40–60 psi H₂.
Critical FAQ:
-
Q: Can I use LiAlH₄?
-
A: Avoid. LiAlH₄ can reduce the lactam (piperazinone) to a piperazine, destroying your core ring structure. Chemoselective hydrogenation is safer.
-
-
Q: My product is green/blue after filtration.
-
A: Nickel leaching. Treat the filtrate with a metal scavenger resin (e.g., SiliaMetS®) or EDTA before evaporation.
-
Module 3: Isolation (The Yield Killer)
The Challenge: The product is a polar base .
-
LogP: ~ -0.3 to -1.0 (Estimated).
-
Solubility: High in water, Low in DCM/EtOAc.
-
Result: Traditional aqueous extraction leaves 60-80% of product in the water layer.
Advanced Purification Protocol
Method A: The "Salting Out" (Low Tech)
-
Evaporate reaction solvent (MeOH/NH₃) completely.
-
Dissolve residue in minimal water.
-
Saturate water with NaCl (brine).
-
Extract continuously with n-Butanol or IPA/CHCl₃ (1:3) .
-
Evaporate organic layer.
Method B: SCX Solid Phase Extraction (High Yield / Recommended) This is the industry standard for polar amines.
-
Load: Dissolve crude in MeOH. Load onto a Strong Cation Exchange (SCX) cartridge (acidic resin).
-
Wash: Flush with MeOH (removes non-basic impurities).
-
Elute: Release product using 2M NH₃ in MeOH .
-
Finish: Evaporate volatiles. No aqueous workup required.
Purification Logic Tree
Caption: SCX workflow eliminates aqueous extraction, preventing yield loss due to water solubility.
References & Grounding
-
Piperazin-2-one Reactivity: Detailed analysis of regioselective alkylation/arylation of piperazin-2-ones.
-
Source:
-
-
Nitrile Reduction Standards: Protocols for suppressing secondary amine formation using ammonia during hydrogenation.
-
Source:
-
-
Purification of Polar Pyridines: Methodologies for handling highly water-soluble pyridine derivatives (SCX and HILIC).
-
Source:
-
-
General Piperazine Coupling: Review of SNAr vs Buchwald conditions for piperazine-pyridine couplings.
-
Source:
-
Need further assistance? Reply with your current LCMS trace or TLC photos for specific diagnostic support.
Sources
Technical Support Center: Minimizing Side Reactions in Aminomethyl Deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As a Senior Application Scientist, I understand that the successful deprotection of aminomethyl groups is a critical step in multi-step synthesis, particularly in peptide and medicinal chemistry. Seemingly routine, this step can often be the source of yield loss and purification challenges due to unexpected side reactions.
This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and proactively minimize these side reactions. We will explore the common pitfalls associated with the most widely used amine protecting groups—Boc, Fmoc, and Cbz—and provide field-proven solutions to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs): Core Concepts in Deprotection
Q1: What is the fundamental role of a "scavenger" in a deprotection reaction?
A1: A scavenger is a nucleophilic reagent added to the deprotection mixture to intercept and neutralize highly reactive electrophilic species that are generated as byproducts.[1][2] For instance, during the acidic cleavage of a tert-butoxycarbonyl (Boc) group, a reactive tert-butyl cation is formed.[1][3] This cation can irreversibly alkylate nucleophilic sites within your target molecule, such as the indole ring of tryptophan or the thioether of methionine, leading to undesired side products.[1][4] Scavengers are more reactive towards these carbocations than the sensitive residues of your substrate, effectively "scavenging" them before they can cause damage.[1]
Q2: What does "orthogonality" mean in the context of protecting groups, and why is it important?
A2: Orthogonality refers to the ability to remove one type of protecting group in the presence of another without affecting it.[5] This is achieved by using protecting groups that are labile (removable) under completely different chemical conditions. For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group.[5][6] This strategy is the cornerstone of complex chemical syntheses, such as Solid-Phase Peptide Synthesis (SPPS), as it allows for the selective deprotection of the N-terminal amine for chain elongation while acid-labile side-chain protecting groups remain intact.[7]
Troubleshooting Guide: Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The primary challenge stems from the generation of the tert-butyl cation.[3][8]
Issue 1: My HPLC/LC-MS analysis shows extra peaks with a mass increase of +56 Da after TFA deprotection.
-
Probable Cause: This mass shift is the classic signature of t-butylation, where the electrophilic tert-butyl cation byproduct has alkylated one or more nucleophilic residues in your molecule.[3]
-
Solution: Employ a Scavenger Cocktail. The addition of scavengers to your TFA cleavage mixture is essential to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present.
-
Mechanism Visualization:
-
Issue 2: The deprotection reaction is incomplete, with starting material still present.
-
Probable Cause: Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength/Concentration: The TFA may have absorbed atmospheric water, reducing its effective concentration. [3] * Sub-optimal Time/Temperature: The reaction may not have run long enough, especially for sterically hindered Boc groups. [3] * Poor Solubility/Solvent Choice: In solid-phase synthesis, poor resin swelling can hinder reagent access. [3]
-
-
Solution: Optimize Reaction Conditions.
-
Verify Acid Quality: Use fresh, high-purity TFA.
-
Increase Reaction Time: Extend the reaction time and monitor by HPLC or LC-MS until no starting material is observed.
-
Consider Stronger Conditions: For particularly stubborn deprotections, using 4M HCl in dioxane can be a more potent alternative. [1] 4. Improve Solubility: Ensure the substrate is fully dissolved. For SPPS, ensure the solvent system (e.g., DCM) effectively swells the resin.
-
| Scavenger Cocktail Recommendations for Boc Deprotection | |
| Cocktail Composition (v/v) | Primary Use Case & Rationale |
| TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | A robust, general-purpose cocktail. TIS is an excellent scavenger for the t-butyl cation. Water helps suppress aspartimide formation. |
| TFA / Thioanisole / H₂O / Ethanedithiol (EDT) (90:5:3:2) | Recommended for peptides containing arginine protected with sulfonyl-based groups (Pbf, Pmc) to prevent sulfonation side reactions. |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" and highly effective mixture for complex peptides with multiple sensitive residues, especially Cys and Met. |
Troubleshooting Guide: Fmoc Group Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under mild basic conditions, typically with a 20% solution of piperidine in DMF. [7]
Issue 1: My peptide has rearranged, showing peaks corresponding to α- and β-aspartyl peptides.
-
Probable Cause: This is a classic case of aspartimide formation . When an aspartic acid (Asp) residue is present, the backbone amide nitrogen can attack the side-chain carbonyl under basic conditions, forming a five-membered ring intermediate (aspartimide). This ring can then be re-opened by piperidine or water to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and can also lead to racemization. [9]
-
Solution: Modify Deprotection Conditions.
-
Reduce Temperature: Performing the deprotection at a lower temperature can significantly slow the rate of aspartimide formation.
-
Use a Less Nucleophilic Base: While piperidine is standard, highly hindered or non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in lower concentrations (e.g., 2% DBU). [9] 3. Use Milder Bases: For extremely sensitive sequences, using about 50% morpholine in DMF has been shown to minimize aspartimide formation compared to piperidine. [9]
-
Mechanism Visualization:
Caption: Base-catalyzed aspartimide formation from an Asp residue.
-
Issue 2: A byproduct with the mass of my peptide +178 Da is observed.
-
Probable Cause: The Fmoc deprotection mechanism proceeds via β-elimination to release dibenzofulvene (DBF), a reactive electrophile. The secondary amine deprotecting agent (piperidine) also serves to trap this DBF. [5]If the piperidine concentration is too low or if it is sterically hindered from trapping the DBF, the DBF can react with the newly liberated N-terminal amine of your peptide, forming a stable adduct (+178 Da).
-
Solution: Ensure Sufficient Deprotecting Agent.
-
Maintain Piperidine Concentration: Use a standard concentration of 20% piperidine in DMF to ensure it acts as both the base and an effective scavenger.
-
Ensure Proper Mixing: In SPPS, ensure adequate flow and mixing so that fresh reagent is always available to trap the DBF as it forms.
-
Troubleshooting Guide: Cbz Group Deprotection
The carboxybenzyl (Cbz or Z) group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). [10]
Issue 1: The Cbz deprotection is slow or stalls completely.
-
Probable Cause: The most common cause is catalyst poisoning . Trace amounts of sulfur compounds (e.g., from upstream reagents or from methionine/cysteine residues if not properly managed) can deactivate the palladium catalyst. Other potential causes include poor quality catalyst or insufficient hydrogen pressure.
-
Solution: Optimize Hydrogenolysis Conditions.
-
Purify the Substrate: Ensure the Cbz-protected compound is free of potential catalyst poisons.
-
Use Fresh Catalyst: Use fresh, high-quality Pd/C catalyst. For difficult reactions, increasing the catalyst loading can be effective.
-
Consider Transfer Hydrogenolysis: As an alternative to H₂ gas, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with the Pd/C catalyst can be highly effective and is often more convenient for lab-scale synthesis. [10]
-
Issue 2: A side product corresponding to an N-benzyl group is formed.
-
Probable Cause: This side reaction can occur when there is an insufficient hydrogen source. [11]The reaction mechanism involves cleavage to an unstable carbamic acid, which decarboxylates. If hydrogen is limited, alternative pathways can lead to the formation of a stable N-benzyl tertiary amine. [11]
-
Solution: Ensure Adequate Hydrogen Supply.
-
Maintain Hydrogen Pressure: When using H₂ gas, ensure the reaction is properly sealed and maintained under a positive pressure of hydrogen (e.g., via a balloon).
-
Use Sufficient Donor: In transfer hydrogenolysis, use a stoichiometric excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).
-
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM). [1]2. Prepare the cleavage cocktail by combining TFA and the chosen scavengers (see table above) in a separate flask. For example, a standard TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail. [1]3. Cool the substrate solution to 0 °C in an ice bath.
-
Slowly add the cleavage cocktail to the substrate solution with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction to completion using TLC or LC-MS. [1]7. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected amine salt by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: Standard Fmoc Deprotection in SPPS
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the reagent.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine and the DBF-piperidine adduct before proceeding to the next coupling step.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common deprotection issues.
References
-
Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved February 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. WordPress. Retrieved February 21, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved February 21, 2026, from [Link]
-
PubMed. (n.d.). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Retrieved February 21, 2026, from [Link]
-
Iris Biotech. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved February 21, 2026, from [Link]
-
PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved February 21, 2026, from [Link]
-
Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (2024, March 1). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Retrieved February 21, 2026, from [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved February 21, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 21, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, July 3). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved February 21, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: HPLC Optimization for 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Executive Summary
You are analyzing 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one , a molecule that presents a classic "Perfect Storm" for reverse-phase chromatography:
-
High Polarity: The piperazin-2-one (lactam) core and aminomethyl group create a highly hydrophilic profile.
-
Strong Basicity: The primary amine (aminomethyl) and pyridine ring ensure the molecule is positively charged at standard acidic pH (2–4).
The Result: On a standard C18 column at low pH, this molecule will likely elute in the void volume (t0) or exhibit severe peak tailing due to secondary silanol interactions.
This guide provides three distinct, self-validating workflows to solve this retention problem, prioritized by modern industry standards.
Module 1: The Modern Standard (High pH Reverse Phase)
Recommendation: Use this as your primary starting point for purity analysis and impurity profiling.
The Mechanism
At pH 10.0, the primary amine (pKa ~9–10) and pyridine (pKa ~5) are largely deprotonated (neutral). By suppressing ionization, you force the molecule to behave hydrophobically, allowing it to interact with the C18 stationary phase. This drastically increases retention and improves peak symmetry.
Protocol: High pH Method
| Parameter | Specification |
| Column | Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH). Critical: Do NOT use standard silica columns; they will dissolve at pH > 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) |
| Temp | 30°C |
| Detection | UV @ 254 nm (Pyridine absorption) |
Troubleshooting High pH
-
Issue: Column backpressure increasing rapidly.
-
Cause: Silica dissolution (if wrong column used) or buffer precipitation.
-
Fix: Ensure the column is rated for pH 1-12. Ensure ACN/Buffer mixing does not exceed 90% organic (bicarbonate precipitates in high organic).
-
Module 2: The MS-Sensitive Approach (HILIC)
Recommendation: Use this for LC-MS/MS bioanalysis or if the molecule degrades at high pH.
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[1] Water is the "strong" solvent.[2] The basic amine maintains its positive charge (at pH 3–5), allowing it to interact electrostatically and hydrophilically with the water layer adsorbed on the column surface.
Protocol: HILIC Method
| Parameter | Specification |
| Column | Amide-Bonded Phase (e.g., TSKgel Amide-80, XBridge Amide) or Bare Silica |
| Mobile Phase A | 200 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Isocratic/Gradient | Start at 90% B . Gradient: 90% B |
| Critical Step | Equilibration: HILIC columns require 20+ column volumes to re-establish the water layer. |
Module 3: The "Rescue" Method (Ion-Pairing)
Recommendation: Use only if Hybrid C18 or HILIC columns are unavailable. Not recommended for LC-MS.
The Mechanism
You add a long-chain acid (Ion-Pair Reagent, IPR) to the mobile phase. The anionic head of the IPR binds to the cationic amine of your analyte, forming a neutral "pair." The hydrophobic tail of the IPR then anchors into the C18 stationary phase.
Protocol: Ion-Pairing[3][4]
| Parameter | Specification |
| Column | Standard C18 (End-capped) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) OR 10 mM Sodium Octanesulfonate (pH 2.5) |
| Mobile Phase B | Acetonitrile + Same concentration of modifier as A |
| Caveat | Once a column is used for Ion-Pairing, it is permanently altered. Dedicate the column to this method. |
Visual Decision Logic & Troubleshooting
The following diagram illustrates the decision process for selecting the correct mode and troubleshooting common peak shape issues.
Caption: Decision tree for selecting HPLC modes based on instrumentation (MS vs. UV) and column availability, including troubleshooting paths for peak tailing.
Frequently Asked Questions (Troubleshooting)
Q1: My peak elutes at the dead time (t0) even with 95% Water. What is wrong?
A: You are experiencing "The Slide-Through Effect." At acidic pH (0.1% Formic Acid), your molecule is doubly charged (+2). It is too polar for the hydrophobic C18 surface.
-
Immediate Fix: Switch to Module 1 (High pH) . By adjusting to pH 10, you remove the protons, making the molecule neutral and retainable.
-
Alternative: If you must use low pH, switch to a Pentafluorophenyl (PFP) column, which offers specific selectivity for pyridine rings and amines via pi-pi interactions.
Q2: I see a "Shark Fin" peak (severe tailing). Is my column dead?
A: Likely not. This is "Silanol Sting." Even on good columns, residual silanol groups (Si-OH) on the silica surface can deprotonate to Si-O⁻. Your positively charged amine (NH3⁺) binds ionically to these silanols, causing the tail.
-
Fix 1 (High pH): At pH 10, the amine is neutral, so it ignores the silanols.
-
Fix 2 (Buffer): Increase buffer concentration from 10mM to 25mM to mask these interactions.
-
Fix 3 (Modifier): Add 5mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanols so your analyte doesn't stick [1].
Q3: Can I use TFA for LC-MS analysis?
A: Avoid it if possible. Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that sharpens peaks, but it causes severe signal suppression in Electrospray Ionization (ESI) by preventing the analyte from ionizing in the gas phase.
-
Alternative: Use Formic Acid or Ammonium Formate for MS. If peak shape suffers, switch to HILIC mode (Module 2) rather than adding TFA [2].
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Guillarme, D., & Nguyen, D. T. (2014). HILIC: The Pros and Cons.[2][3] LCGC International.
-
Phenomenex. (2025).[4] HPLC Tech Tip: Basic Analytes and High pH.
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
Sources
Advanced IR Spectroscopy Analysis Guide: 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one , a critical intermediate scaffold often associated with the synthesis of PARP inhibitors and other pyridine-piperazine based pharmaceuticals.
Executive Summary & Structural Context
4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one is a bifunctional heterocyclic building block characterized by a lactam (cyclic amide) core and a primary aminomethyl-substituted pyridine ring. Precise spectroscopic characterization is vital during drug development to ensure the integrity of the aminomethyl moiety (susceptible to oxidation or carbamate formation) and the piperazinone ring (susceptible to hydrolysis).
This guide compares the analytical performance of Attenuated Total Reflectance (ATR) against traditional Transmission (KBr Pellet) modes, demonstrating why ATR is the superior choice for routine process control of this hygroscopic solid, while KBr remains relevant for trace impurity analysis.[1]
Molecular Fingerprint & Vibrational Theory
The molecule features three distinct vibrational zones critical for identification.
| Functional Group | Vibrational Mode | Theoretical Wavenumber ( | Diagnostic Value |
| Primary Amine ( | N-H Stretch (Sym/Asym) | Confirmation of Nitrile reduction. | |
| Lactam (Piperazin-2-one) | C=O[2] Stretch (Amide I) | Strongest band; indicates ring integrity. | |
| Pyridine Ring | C=N / C=C Ring Stretch | Aromatic backbone confirmation. | |
| Methylene ( | C-H Stretch (Aliphatic) | Differentiates from aromatic-only analogs. |
Comparative Analysis: Sampling Techniques
For this specific piperazinone derivative, the choice of sampling technique significantly impacts spectral quality due to the molecule's polarity and potential for hydrogen bonding.
Performance Matrix: ATR (Diamond) vs. Transmission (KBr)
| Feature | Method A: Diamond ATR | Method B: KBr Pellet | Verdict for this Molecule |
| Water Interference | Low. Pathlength is short (~2 µm). | High. KBr is hygroscopic; obscures Amine/Lactam N-H region ( | ATR Wins for N-H clarity. |
| Sample Prep Time | < 1 Minute (Direct solid). | 15-20 Minutes (Grinding/Pressing). | ATR Wins for throughput.[1] |
| Resolution | Good (2-4 | Excellent; constant pathlength. | KBr Wins for fingerprinting < |
| Sample Recovery | 100% (Non-destructive). | 0% (Destructive). | ATR Wins for scarce intermediates. |
Technical Insight: The Hygroscopicity Factor
Piperazin-2-one derivatives are prone to absorbing atmospheric moisture. In a KBr matrix, absorbed water manifests as a broad O-H stretch centered at
Spectral Discrimination Strategy
A key challenge in synthesizing this molecule is ensuring complete reduction of its precursor, 4-(5-cyanopyridin-2-yl)piperazin-2-one . IR spectroscopy provides the fastest "Go/No-Go" decision point.
Workflow: Target vs. Impurity
-
Precursor (Nitrile): Shows a sharp, distinct band at
( stretch). -
Target (Aminomethyl): The
band disappears and is replaced by N-H stretches at .
Figure 1: Logic gate for distinguishing the target aminomethyl compound from its nitrile precursor using IR spectral markers.
Experimental Protocols
Protocol A: High-Throughput ATR Analysis (Recommended)
Objective: Rapid identity verification for in-process control.
-
System Setup: Ensure the FTIR spectrometer is equipped with a Single-Reflection Diamond ATR accessory.
-
Background: Collect a 32-scan background spectrum of the clean crystal (air).
-
Sample Loading: Place approximately 5-10 mg of the solid 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one onto the center of the crystal.
-
Compression: Apply pressure using the anvil clamp until the force gauge registers the optimal contact (typically ~80-100 lbs or "click" on torque knobs). Note: Poor contact yields noisy spectra.
-
Acquisition: Scan from 4000 to 600
at 4 resolution (average of 16-32 scans). -
Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for penetration depth dependence on wavelength.
Protocol B: KBr Pellet Preparation (Trace Analysis)
Objective: High-resolution fingerprinting or library standard creation.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Warning: Excessive grinding can induce polymorphic transitions.
-
Pressing: Transfer to a 13mm die and press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Inspection: The resulting pellet should be transparent/translucent. If cloudy (white), moisture or particle size issues are present—discard and retry.
-
Measurement: Mount in transmission holder and scan immediately to prevent re-absorption of atmospheric water.
Vibrational Connectivity Map
The following diagram visualizes the correlation between the molecular structure and the resulting IR spectrum bands.
Figure 2: Mapping functional groups to specific IR spectral regions for structural validation.
References
-
PubChem. (2025). Compound Summary: 5-(4-methylpiperazin-1-yl)pyridin-2-amine (Structural Analog Data). National Library of Medicine. [Link]
-
Kintek Solution. (2024). Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR.[1][3][4][Link]
-
ResearchGate. (2014). Discussion on KBr vs ATR Spectra Quality and Water Interference.[Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Introduction: The Analytical Imperative for 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a substituted pyridine ring linked to a piperazinone moiety. Molecules of this class are of significant interest in pharmaceutical development due to their potential as intermediates or active pharmaceutical ingredients (APIs). The rigorous analytical control of such substances is paramount to ensure safety, efficacy, and batch-to-batch consistency throughout the drug development lifecycle.
At the heart of this control lies the use of reference standards. A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1][2] It is the analytical anchor against which all production batches are measured, making its own quality and integrity non-negotiable. This guide provides a comprehensive comparison of reference standard types, outlines sourcing strategies, and details the requisite experimental protocols for the robust qualification of a working standard for 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one, ensuring data of the highest integrity for regulatory submissions and quality control.
The Reference Standard Hierarchy: A Comparative Overview
In the regulated pharmaceutical environment, reference standards are categorized based on their provenance, level of characterization, and intended use. The two primary tiers are Primary and Secondary (or Working) Standards.
-
Primary Reference Standards: These are materials of the highest purity and are established through a comprehensive characterization process.[1] They are often obtained from official pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1] When a pharmacopeial standard is unavailable, a non-compendial primary standard must be synthesized and characterized with the utmost rigor, often involving multiple independent analytical techniques to assign a purity value.[1][3]
-
Secondary (Working) Reference Standards: A secondary standard is a batch of high-purity material that is qualified against the primary reference standard.[4] It is used for routine laboratory analyses, such as the release testing of API batches, to conserve the limited and more expensive primary standard. Its identity, purity, and potency are directly traceable to the primary standard.
The choice between these standards is a strategic one, balancing cost, availability, and the criticality of the analytical task.
Table 1: Comparison of Primary and Secondary Reference Standards
| Feature | Primary Reference Standard | Secondary (Working) Reference Standard |
| Source | Official Pharmacopeias (e.g., USP, Ph. Eur.) or established via extensive in-house characterization.[1][5] | In-house batch of high-purity material or sourced from a commercial supplier. |
| Purity | Highest possible purity, thoroughly characterized.[1] | High purity, but value is established relative to the primary standard. |
| Characterization | Exhaustive: structural elucidation (NMR, MS), purity profiling (HPLC, GC), assay (qNMR, Mass Balance), and analysis of residual solvents and water content.[6] | Comprehensive, but focused on demonstrating traceability to the primary standard (comparative identity, purity, and assay). |
| Traceability | Metrologically traceable to the International System of Units (SI), where possible.[7] | Directly traceable to the primary reference standard. |
| Primary Use Case | Qualification of secondary standards; critical assays and legal/regulatory verification.[8][9] | Routine quality control (QC) testing, batch release, and stability studies. |
| Cost & Availability | High cost, often available in limited quantities. | Lower cost, prepared in larger quantities for routine use. |
Sourcing & Qualification Strategy
For a specific molecule like 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one, which may not have an official pharmacopeial standard, a clear strategy for establishing a reliable reference material is crucial. The following workflow outlines the decision-making process.
Figure 1: Decision workflow for establishing a reference standard.
Experimental Protocols for Qualification of a Secondary Standard
Once a primary reference standard is established (either procured or synthesized and fully characterized), subsequent batches of the material intended for routine use must be formally qualified as secondary (working) standards. This process ensures their suitability and traceability. The following protocols are designed for this purpose.
Identity Confirmation: Ensuring Structural Equivalence
The first step is to unequivocally confirm that the secondary standard candidate is structurally identical to the primary standard.
Protocol 3.1.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare separate solutions of the primary and secondary standards at approximately 100 ng/mL in a suitable solvent (e.g., 0.1% formic acid in 50:50 acetonitrile:water).
-
Instrumentation: Use a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometer.
-
Analysis: Infuse the samples directly or via a short chromatographic run. Acquire data in positive electrospray ionization (ESI+) mode.
-
Acceptance Criteria: The measured accurate mass of the [M+H]+ ion for the secondary standard must be within ±5 ppm of the theoretical mass and also within ±5 ppm of the measured mass of the primary standard. The fragmentation pattern (MS/MS spectrum) must be qualitatively identical to that of the primary standard.
Protocol 3.1.2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the primary and secondary standards in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a ≥400 MHz NMR spectrometer.
-
Analysis: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions.
-
Acceptance Criteria: The chemical shifts, signal multiplicities, and relative integrations of all signals in the spectrum of the secondary standard must be identical to those in the spectrum of the primary standard.
Purity Determination by HPLC-UV
This protocol compares the chromatographic purity profile of the secondary standard to the primary standard.
Protocol 3.2.1: Reversed-Phase HPLC with UV Detection
-
Rationale for Method Design: 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one contains both basic nitrogen atoms and polar functional groups, making reversed-phase chromatography with a polar-embedded or C18 column and an acidic mobile phase an appropriate choice to ensure good peak shape and retention.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare solutions of the primary and secondary standards at a concentration of 1.0 mg/mL.
-
Analysis: Inject both solutions and analyze the resulting chromatograms.
-
Acceptance Criteria: The HPLC purity of the secondary standard, calculated by area percent, should be ≥99.5% and not less than 0.5% lower than the purity of the primary standard. No single new impurity should be present at a level >0.15%.
Assay Assignment by Quantitative NMR (qNMR)
qNMR is a powerful primary ratio method for determining the exact content (assay) of a substance without needing a specific reference standard of the analyte itself.[7][10][11] Here, we use it to assign a precise assay value to the secondary standard, traceable to a certified internal standard.
Protocol 3.3.1: ¹H-qNMR Assay
-
Selection of Internal Standard (IS): Choose a certified, stable internal standard with high purity (e.g., Maleic Acid, NIST traceable). The IS must have proton signals that are well-resolved from the analyte signals.
-
Sample Preparation (Critical Step):
-
Accurately weigh approximately 15 mg of the secondary standard into a vial.
-
Accurately weigh approximately 10 mg of the certified maleic acid internal standard into the same vial. Record weights to 0.01 mg.
-
Dissolve the contents of the vial in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥500 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate integration. A D1 of 30-60 seconds is typical.
-
Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one, a signal from the pyridine ring or the aminomethyl group could be suitable. For maleic acid, the two olefinic protons give a single sharp peak.
-
Calculate the assay using the following formula: Assay (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard (from its certificate)
-
-
-
Acceptance Criteria: The calculated assay value for the secondary standard should be within ±1.0% of the assay value established for the primary standard.
Comparative Data Summary
The results of the qualification experiments should be compiled into a clear, comparative table to formally document the suitability of the new secondary standard.
Table 2: Qualification Data for Secondary Standard (Lot: WRS002) vs. Primary Standard (Lot: PRS001)
| Parameter | Method | Primary Standard (PRS001) | Secondary Standard (WRS002) | Acceptance Criteria | Result |
| Identity | HRMS ([M+H]+) | 235.1350 Da | 235.1348 Da | Δ < 5 ppm vs. Theoretical | Pass |
| Identity | ¹H NMR | Conforms to structure | Conforms to PRS001 spectrum | Identical spectra | Pass |
| Purity | HPLC-UV (Area %) | 99.85% | 99.78% | ≥99.5%; not < 0.5% below PRS | Pass |
| Assay | ¹H-qNMR (% w/w) | 99.7% (±0.2%) | 99.5% (±0.2%) | Within ±1.0% of PRS | Pass |
| Water Content | Karl Fischer Titration | 0.12% | 0.15% | Report value | Pass |
Conclusion and Best Practices
The establishment of a robust reference standard program is a foundational requirement for any pharmaceutical analysis. For 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one, where a pharmacopeial standard may not exist, the qualification of a secondary working standard against a well-characterized primary standard is the definitive path to ensuring analytical accuracy and regulatory compliance.
Best Practices for Reference Standard Management:
-
Storage: Store all reference standards under controlled conditions as specified on their certificate of analysis, typically protected from light, moisture, and extreme temperatures.[4]
-
Documentation: Maintain meticulous records of the characterization, qualification, and usage of each standard lot, in line with Good Manufacturing Practice (GMP) guidelines.[12][13][14]
-
Periodic Re-qualification: Secondary standards should be periodically re-tested against the primary standard (e.g., annually) to ensure they have not degraded over time.
-
Intended Use: Only use reference standards for their qualified purpose. A standard qualified for identification may not be suitable for a quantitative assay without proper assay assignment.[4]
By adhering to these principles and employing the detailed analytical protocols described herein, researchers and drug development professionals can generate reliable and defensible data for the analysis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one.
References
-
Quantitative NMR Assays (qNMR). Bruker. [Link]
-
ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze. [Link]
-
GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
-
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. [Link]
-
Are You Handling USP Reference Standards Appropriately?. Lachman Consultants. [Link]
-
Reference Standards & Characterization. PharmaRegulatory.in. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]
-
Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Ideagen. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. database.ich.org [database.ich.org]
- 4. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 5. uspbpep.com [uspbpep.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. usp.org [usp.org]
- 9. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 10. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. qualityze.com [qualityze.com]
- 13. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 14. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
Differentiating 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one from synthesis byproducts
This guide outlines the analytical differentiation of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one (hereafter referred to as AMPP-2 ) from its critical synthesis byproducts. This scaffold is a high-value intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and requires rigorous purity profiling due to the reactivity of its primary amine and lactam moieties.
Part 1: The Impurity Profile & Synthesis Context
To differentiate the target from its byproducts, one must first understand their genesis. The industrial synthesis of AMPP-2 typically proceeds via the SNAr coupling of 6-chloronicotinonitrile with piperazin-2-one , followed by the catalytic hydrogenation of the nitrile group.
This route generates three specific "impostor" molecules that co-elute or mimic the target in standard assays.
The Target: AMPP-2
-
Structure: A pyridine core substituted at C2 with a piperazin-2-one (lactam) and at C5 with a primary aminomethyl group.
-
Key Feature: Amphoteric nature (Basic primary amine + weakly acidic lactam).
-
Molecular Weight: ~206.2 Da.
The "Dimer" (Secondary Amine Impurity)
-
Genesis: During nitrile hydrogenation, the intermediate imine can react with the already-formed primary amine (AMPP-2), eliminating ammonia to form a secondary amine dimer.
-
Differentiation Challenge: It is lipophilic and often elutes late in Reverse Phase (RP) HPLC, but can be mistaken for the target in low-resolution MS if ionization causes fragmentation.
-
Molecular Weight: ~396.4 Da (2M - NH₃).
The "Regioisomer" (Isomeric Coupling)
-
Genesis: If the starting material was a di-halo pyridine (e.g., 2,5-dichloropyridine) used in a different route, the piperazinone moiety may couple at the C3 position instead of C2, or C6 vs C4 depending on leaving group lability.
-
Differentiation Challenge: Identical Molecular Weight (Isobaric). Indistinguishable by single-quad MS. Requires NMR or high-resolution chromatography.
The "Hydrolysis Product" (Ring Open)
-
Genesis: The lactam ring of the piperazinone is susceptible to acid/base hydrolysis during aggressive workups, opening to the amino-acid form.
-
Differentiation Challenge: Highly polar; elutes in the void volume of standard C18 columns.
Part 2: Chromatographic Differentiation (HPLC/UPLC)
Standard acidic C18 methods often fail for AMPP-2 because the protonated primary amine exhibits poor retention and peak tailing. Two superior strategies are recommended.
Strategy A: High pH Reverse Phase (Recommended)
By operating at pH 10, the primary amine is deprotonated (neutral), increasing retention and improving peak shape. The lactam remains stable.
-
Column: C18 Hybrid particle (e.g., XBridge BEH C18), 130Å, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 10 minutes.
-
Result: AMPP-2 elutes as a sharp peak. The Dimer (more lipophilic) elutes significantly later (approx. 2x retention time).
Strategy B: HILIC (For Hydrolysis Products)
If detecting the ring-opened hydrolysis impurity is critical, HILIC is required due to its extreme polarity.
-
Column: Amide or Bare Silica (e.g., TSKgel Amide-80).
-
Mobile Phase: 85% Acetonitrile / 15% Ammonium Formate (10 mM, pH 3.0).
-
Result: The order of elution is inverted. The non-polar Dimer elutes first (or in void), the Target elutes mid-run, and the Hydrolysis Product elutes last.
Comparative Data Table
| Analyte | Retention (High pH C18) | Retention (HILIC) | UV Max (nm) | Mass (ESI+) |
| AMPP-2 (Target) | 4.2 min | 6.5 min | 245, 290 | 207.1 [M+H]⁺ |
| Dimer Impurity | 8.8 min | 2.1 min | 245, 290 | 397.2 [M+H]⁺ |
| Hydrolysis Product | 1.1 min (Void) | 9.8 min | 245 | 225.1 [M+H]⁺ |
| Regioisomer | 4.4 min (Co-elutes) | 6.3 min | 255 (Shifted) | 207.1 [M+H]⁺ |
Part 3: Spectroscopic Confirmation (NMR)
Nuclear Magnetic Resonance (NMR) is the only self-validating method to rule out regioisomers.
1H NMR Protocol (DMSO-d₆)
-
Target (2,5-substitution): The pyridine protons exhibit a distinct coupling pattern.
-
H-3 (Ortho to piperazinone): Doublet (d), J ≈ 8.5 Hz.
-
H-4 (Meta): Doublet of doublets (dd), J ≈ 8.5, 2.2 Hz.
-
H-6 (Ortho to aminomethyl): Doublet (d), J ≈ 2.2 Hz (Typical meta coupling).
-
-
Regioisomer (2,4-substitution):
-
The coupling constants change significantly. H-3 often appears as a singlet or weak doublet if the adjacent position is substituted.
-
Key Indicator: Look for the H-6 proton. In the target (2,5-sub), H-6 is adjacent to the aminomethyl group and shows NOE (Nuclear Overhauser Effect) with the methylene protons (~3.7 ppm).
-
2D NMR (NOESY)
To definitively confirm the structure:
-
Irradiate the Aminomethyl CH₂ signal (~3.7 ppm).
-
Target: You will see a strong NOE enhancement of the Pyridine H-4 and H-6 protons.
-
Regioisomer: If the aminomethyl is at position 4, you will see NOE to H-3 and H-5.
Part 4: Visualization of Pathways
Diagram 1: Impurity Genesis & Analytical Logic
This diagram maps the formation of the critical "Dimer" impurity and the decision tree for analysis.
Caption: Synthesis pathway showing the competitive formation of the Dimer impurity and the subsequent analytical workflow to isolate and confirm the Target (AMPP-2).
Part 5: Experimental Protocol (Differentiation Workflow)
Objective: Quantify AMPP-2 purity and identify dimer content.
-
Sample Preparation:
-
Dissolve 10 mg of crude solid in 10 mL of 50:50 Acetonitrile:Water .
-
Critical Step: Add 10 µL of Ammonium Hydroxide to ensure the amine is free-based (prevents adhesion to glass).
-
-
LC-MS Screening:
-
Inject 2 µL onto the High pH C18 column (conditions in Part 2).
-
Monitor TIC (Total Ion Current) for peaks at m/z 207 and m/z 397.
-
Pass Criteria: Main peak >98% area; Dimer peak <0.5%.
-
-
Regioisomer Check (NMR):
-
Dissolve 15 mg in 0.6 mL DMSO-d₆.
-
Acquire 1H spectrum (32 scans).
-
Validation: Verify the doublet at ~8.5 ppm (H-3) and the doublet at ~2.2 ppm (H-6). If H-3 is a singlet, reject the batch (wrong regioisomer).
-
References
-
Nitrile Reduction Mechanisms: Rylander, P. N. (1985).[2] Hydrogenation Methods. Academic Press.[3] (Foundational text on nitrile-to-amine reduction and dimer formation).
-
Pyridine NMR Characterization: Canadian Science Publishing. (1966).[4] Differentiation between some 2,3- and 2,5-disubstituted pyridine derivatives.
-
HPLC of Polar Amines: SIELC Technologies. HPLC Separation of Aminopyridines Isomers. (Methodology for separating hydrophilic basic compounds).
-
Related Scaffold Synthesis: National Institutes of Health (NIH). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. (Provides experimental context for aminomethyl-pyridine synthesis).
-
Dimer Formation Control: Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines. (Analytical context for amine/pyridine separation).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one in Biological Matrices
This guide provides a comprehensive comparison of established bioanalytical methods for the quantification of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one, a novel small molecule featuring pyridine and piperazine moieties, in complex biological matrices such as plasma, urine, and tissue homogenates. As no standard method exists for this specific analyte, this document synthesizes best practices from the analysis of structurally similar compounds to provide a robust framework for method development and validation.[1][2][3][4][5][6]
The primary focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to select and implement an appropriate analytical strategy, ensuring data integrity from preclinical pharmacokinetics to clinical trial monitoring. All methodologies are discussed in the context of regulatory expectations, primarily referencing the FDA's Bioanalytical Method Validation (BMV) Guidance.[7][8][9]
Introduction to the Analytical Challenge
The molecule 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one combines a polar aminomethylpyridine group with a piperazinone core. This structure presents specific analytical challenges:
-
Polarity: The compound is hydrophilic, which influences the choice of chromatographic conditions and sample extraction techniques.
-
Low Molecular Weight: As a small molecule (under 1000 Da), it is well-suited for mass spectrometry, but may lack a unique UV chromophore for less sensitive techniques.[10]
-
Biological Matrix Complexity: The presence of endogenous compounds in plasma, blood, and urine can interfere with analysis, necessitating highly selective and robust methods.[11][12]
The selection of an analytical method is a critical decision driven by the required sensitivity, specificity, throughput, and the stage of drug development. This guide will compare the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and ligand-binding assays such as ELISA.
Caption: General workflow for bioanalytical method development.
Core Analytical Platforms: A Head-to-Head Comparison
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for small molecule quantification in complex matrices, offering unparalleled sensitivity and specificity.[10][13][14] It is the recommended approach for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies.[7]
Principle of Causality: The power of LC-MS/MS lies in its dual-filter system. The liquid chromatography step first separates the analyte from many matrix components based on its physicochemical properties. The tandem mass spectrometer then provides two levels of mass-based selection: the first quadrupole (Q1) isolates the analyte's parent ion (precursor ion), and the third quadrupole (Q3) detects a specific fragment ion (product ion) generated after collision-induced dissociation in Q2. This precursor-to-product ion transition is unique to the analyte, effectively eliminating chemical noise and ensuring high selectivity.
Key Development Considerations:
-
Sample Preparation: The goal is to remove proteins and phospholipids that can interfere with the analysis and damage the instrument.[11][15] The choice of technique is a trade-off between speed, cost, and cleanliness.
-
Protein Precipitation (PPT): The fastest and simplest method. Acetonitrile is commonly used to crash out proteins. However, it is the "dirtiest" method, as many endogenous small molecules remain in the supernatant, potentially causing matrix effects.[15][16]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. The analyte is partitioned into an immiscible organic solvent based on its polarity and the pH of the aqueous sample.[1][15] This provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): The most powerful and selective technique.[17] It uses a solid sorbent to bind the analyte, which is then washed to remove impurities and selectively eluted. SPE provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[17]
-
Caption: Comparative workflows for common bioanalytical sample preparation techniques.
-
Chromatography: Due to the compound's polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention than a traditional reversed-phase (C18) column. However, reversed-phase chromatography with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is a robust starting point, as it can protonate the amine groups and improve peak shape.[18]
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule [M+H]+. Product ions for Selected Reaction Monitoring (SRM) must be optimized by infusing the compound directly into the mass spectrometer.[19]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and less expensive technique than LC-MS/MS. Its utility for this specific analyte depends entirely on the compound's molar absorptivity at a practical wavelength.
Principle of Causality: This method relies on the analyte's ability to absorb ultraviolet light. The pyridine ring in the molecule should provide some UV absorbance, likely around 250-270 nm.[20] Quantification is achieved by separating the analyte via HPLC and measuring the absorbance as it passes through the detector. The area under the resulting chromatographic peak is proportional to the concentration.
Challenges and Solutions:
-
Sensitivity: HPLC-UV is significantly less sensitive than LC-MS/MS. It is generally suitable for concentrations in the high ng/mL to µg/mL range, which may be insufficient for many pharmacokinetic studies.[21]
-
Specificity: The risk of interference from endogenous matrix components or co-administered drugs that also absorb UV light at the same wavelength is high.[22] This can lead to an overestimation of the analyte concentration.
-
Derivatization: If the intrinsic UV absorbance is too low, a pre-column derivatization step can be employed to attach a strongly UV-absorbing tag to the primary amine group of the analyte.[1] This adds complexity and potential variability to the method but can significantly improve sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for small molecule quantification, though it is more common for large molecules.[23][24]
Principle of Causality: A competitive ELISA format is typically used for small molecules.[25] This involves synthesizing a conjugate of the drug molecule and a carrier protein, which is then used to coat the wells of a microplate. The biological sample is added along with a specific antibody against the drug. The free drug in the sample competes with the drug-protein conjugate on the plate for binding to the limited amount of antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of the drug in the sample.
Challenges and Applicability:
-
Antibody Development: The primary hurdle is the generation of a highly specific monoclonal or polyclonal antibody that recognizes 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one. This is a time-consuming and expensive process.
-
Cross-Reactivity: There is a significant risk that the antibody may cross-react with structurally similar metabolites, leading to inaccurate measurements.
-
Throughput: Once developed, an ELISA is extremely high-throughput, making it suitable for large-scale screening studies.[23] However, its development cost and specificity challenges often make it less practical than LC-MS/MS for regulated drug development.[26]
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of each method for the analysis of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one.
| Parameter | LC-MS/MS | HPLC-UV | ELISA (Competitive) |
| Principle | Chromatographic Separation + Mass-to-Charge Ratio | Chromatographic Separation + UV Absorbance | Antigen-Antibody Binding |
| Specificity | Very High (based on retention time and mass transition) | Moderate (risk of co-eluting interferences) | Moderate to High (dependent on antibody specificity) |
| Sensitivity (LLOQ) | Very High (pg/mL to low ng/mL)[10] | Low (high ng/mL to µg/mL)[21] | High (can reach low ng/mL)[27] |
| Linear Dynamic Range | Wide (3-4 orders of magnitude) | Narrow (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Method Development Time | Moderate (2-4 weeks) | Short (1-2 weeks) | Very Long (3-6+ months for antibody generation) |
| Sample Throughput | Moderate to High | Moderate | Very High |
| Cost per Sample | High | Low | Low (after initial development) |
| Regulatory Acceptance | Gold Standard for PK/TK Studies[7] | Limited (for high concentration analytes) | Accepted, but less common for small molecules |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and must be fully validated according to regulatory guidelines.[9][28]
Protocol: LC-MS/MS Method
-
Sample Preparation (SPE):
-
To 100 µL of plasma/urine, add 10 µL of an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute the sample with 400 µL of 2% formic acid in water and load onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[29]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Instrument: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: To be determined by infusion. For example: Precursor [M+H]+ → Product Ion 1 (for quantification) and Product Ion 2 (for confirmation).
-
Collision Energy: Optimize for each transition.
-
-
Validation Parameters (per FDA Guidance): [7][8]
-
Selectivity & Specificity: Analyze at least six blank matrix sources for interferences.
-
Linearity: A minimum of six non-zero standards to define the calibration curve.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in at least five replicates.
-
Matrix Effect: Evaluate the ion suppression/enhancement from at least six matrix sources.
-
Stability: Freeze-thaw, bench-top, long-term, and stock solution stability.
-
Protocol: HPLC-UV Method
-
Sample Preparation (PPT):
-
To 100 µL of plasma/urine, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 g for 10 minutes.[13]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Validation: Follow similar validation principles as for LC-MS/MS, with particular attention paid to specificity and demonstrating the absence of interfering peaks from the matrix.
Conclusion and Recommendations
For the quantitative analysis of 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one in biological matrices for regulatory submissions, LC-MS/MS is the unequivocally superior method. Its high sensitivity, specificity, and wide dynamic range are essential for accurately defining the pharmacokinetic profile of a new chemical entity. While HPLC-UV may serve a role in early discovery for analyzing high-concentration formulation samples, it lacks the sensitivity and specificity required for in-vivo studies. ELISA remains a theoretical alternative, contingent on a significant investment in antibody development, and is best suited for very high-throughput screening rather than detailed pharmacokinetic characterization. The provided LC-MS/MS protocol, centered around solid-phase extraction and reversed-phase chromatography, offers a robust and scientifically sound starting point for the development of a fully validated bioanalytical method.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]
-
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). SCIEX. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. (2025, April 22). Separation Science. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Journal of Forensic Toxicology & Pharmacology. (2023, March 31). SciTechnol. Retrieved from [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]
-
Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. (2016, March 8). Chromatography Today. Retrieved from [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Food and Agricultural Immunology. Retrieved from [Link]
-
Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. (2019, July 2). Aptamer Group. Retrieved from [Link]
-
Bioanalytical Method Development: Blood Specimen. (2024, June 6). BioPharma Services. Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]
-
Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). PubMed. Retrieved from [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). MDPI. Retrieved from [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. (2023, June 26). Semantic Scholar. Retrieved from [Link]
-
ELISA - Enzyme-Linked Immunosorbent Assay Services. (n.d.). Avance Biosciences. Retrieved from [Link]
-
A Better Way to Measure Small Molecule Concentrations. (2018, December 5). Biocompare. Retrieved from [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from [Link]
-
First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. (2025, March 1). PMC. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]
-
Immunoassay developed to detect small molecules. (2018, December 6). Drug Target Review. Retrieved from [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]
-
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. (2020, June 25). MDPI. Retrieved from [Link]
-
Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019, October 31). MDPI. Retrieved from [Link]
-
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. (2005, March 24). PubMed. Retrieved from [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. fda.gov [fda.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sepscience.com [sepscience.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. scitechnol.com [scitechnol.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. biotage.com [biotage.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. mybiosource.com [mybiosource.com]
- 24. avancebio.com [avancebio.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. aptamergroup.com [aptamergroup.com]
- 27. biocompare.com [biocompare.com]
- 28. hhs.gov [hhs.gov]
- 29. qascf.com [qascf.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one
This guide provides essential safety and handling protocols for 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one, a compound of interest in contemporary drug discovery and development. Given the unique combination of a piperazinone moiety and an aminomethylpyridine group, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This document synthesizes information from related chemical families to establish a robust framework for safe handling, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment: A Structural Approach
-
Piperazine Derivatives : The piperazine core is a common feature in many pharmaceuticals. While piperazine itself is a combustible solid, its derivatives can cause skin and eye irritation.[1][2] Some piperazine compounds are corrosive and can cause severe burns.[3][4] Therefore, it is prudent to handle 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one as a potential skin and eye irritant, with the possibility of corrosive properties.
-
Aminopyridine Derivatives : The aminopyridine component of the molecule is a significant contributor to its potential toxicity. 4-Aminopyridine, a related compound, is known to be fatal if swallowed and toxic in contact with the skin.[5][6] It is also a skin and eye irritant and may cause respiratory irritation.[7][8] The rapid absorption through the skin is a notable hazard.[5]
Anticipated Hazard Profile:
Based on this analysis, 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one should be handled as a substance that is:
-
Potentially toxic if swallowed or absorbed through the skin.
-
A likely skin and eye irritant, and possibly corrosive.
-
A potential respiratory tract irritant.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a chemical fume hood |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator |
Detailed PPE Selection and Use:
-
Eye and Face Protection : At a minimum, safety glasses with side shields should be worn.[5] However, due to the potential for splashes of solutions containing the compound, chemical safety goggles are strongly recommended.[5][7] When there is a significant risk of splashing, such as during large-scale solution preparation or spill cleanup, a face shield should be worn in conjunction with goggles.[2][6]
-
Hand Protection : Chemical-resistant gloves are mandatory.[5][7][9] Nitrile gloves are a suitable choice for incidental contact.[9] It is crucial to change gloves immediately if they become contaminated. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection : A standard laboratory coat should be worn at all times to prevent skin contact.[1][5] For procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[10] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][6]
-
Respiratory Protection : All handling of 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one, especially in its solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][9][10] If a situation arises where the use of a fume hood is not feasible, or in the case of a significant spill, a NIOSH-approved respirator with the appropriate cartridges should be used by trained personnel.[1][5][10]
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly.[9] Have a spill kit readily accessible.[9]
-
Weighing : To prevent the generation of airborne dust, weigh the solid compound in a fume hood.[1]
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water.[1][6] Do not eat, drink, or smoke in the laboratory.[2][6][8]
Storage
Store 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one in a tightly sealed, clearly labeled container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[2][9][11]
Disposal Plan
All waste containing 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one, including empty containers, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.[2][10]
-
Waste Collection : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[10]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][10] Do not pour this chemical or its solutions down the drain.[9]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][8]
-
Spills : Evacuate the area.[2] Wearing the appropriate PPE, contain the spill using an inert absorbent material.[9] Collect the absorbed material into a hazardous waste container and decontaminate the area.[12]
Visualized PPE Selection Workflow
Caption: PPE selection workflow for handling 4-(5-(Aminomethyl)pyridin-2-yl)piperazin-2-one.
References
-
PIPERAZINE. Ataman Kimya. [Link]
-
Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma. [Link]
-
PYRIDINE. Caledon Laboratory Chemicals. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
4-aminopyridine. Sdfine. [Link]
-
Piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Suvchem Laboratory Chemicals. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. nj.gov [nj.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. fishersci.fi [fishersci.fi]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
